O-(Trimethylsilyl)-L-threonine is a derivative of the amino acid L-threonine, which is essential for human nutrition and plays a vital role in protein synthesis. This compound features a trimethylsilyl group attached to the hydroxyl functional group of L-threonine, enhancing its stability and solubility in organic solvents. The molecular formula for O-(Trimethylsilyl)-L-threonine is , and its molecular weight is approximately 191.30 g/mol.
O-(Trimethylsilyl)-L-threonine is synthesized from L-threonine, which is classified as a polar, uncharged, aliphatic amino acid. L-threonine itself is one of the twenty standard amino acids used by cells to synthesize proteins and is considered essential in humans, meaning it must be obtained through diet . The compound falls under the category of organosilicon compounds due to the presence of silicon in its structure.
The synthesis of O-(Trimethylsilyl)-L-threonine typically involves the reaction of L-threonine with trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate in the presence of a base. The general reaction can be summarized as follows:
This method provides good yields and allows for easy purification through standard techniques such as column chromatography.
The structure of O-(Trimethylsilyl)-L-threonine can be represented by its chemical formula and structural formula:
C[Si](C)(C)C(C(=O)O)C(C(C(=O)O)N)O
The presence of the trimethylsilyl group enhances the lipophilicity of the molecule, making it more soluble in organic solvents compared to L-threonine.
O-(Trimethylsilyl)-L-threonine can undergo various chemical reactions typical for silylated compounds:
These reactions are significant in synthetic organic chemistry, particularly in peptide synthesis and other applications requiring protected amino acids.
The mechanism by which O-(Trimethylsilyl)-L-threonine acts in biochemical contexts primarily relates to its role as a protected form of L-threonine. In synthetic pathways, it serves to prevent unwanted reactions at the hydroxyl group during peptide synthesis or other chemical transformations. Upon deprotection (e.g., hydrolysis), it releases L-threonine for further biological activity or incorporation into peptides.
These properties indicate that O-(Trimethylsilyl)-L-threonine is stable under various conditions, making it suitable for laboratory applications.
O-(Trimethylsilyl)-L-threonine is primarily used in research settings for:
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4